2,5-Dichloro-8-methylquinoline-3-carbonitrile is an organic compound with the molecular formula and a molecular weight of approximately 237.08 g/mol. This compound is classified as a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features two chlorine atoms at the 2 and 5 positions, a methyl group at the 8 position, and a cyano group at the 3 position of the quinoline ring.
The compound has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. It is recognized for its utility as a building block in the synthesis of more complex organic molecules and for its potential biological activities, including antimicrobial and anticancer properties .
The synthesis of 2,5-Dichloro-8-methylquinoline-3-carbonitrile typically involves the reaction of 2,5-dichloroaniline with acetonitrile. This reaction is often facilitated by a catalyst and conducted under elevated temperatures. Common solvents used in this process include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base such as potassium carbonate may also be employed to enhance the reaction efficiency .
The molecular structure of 2,5-Dichloro-8-methylquinoline-3-carbonitrile can be represented as follows:
InChI=1S/C11H6Cl2N2/c1-6-9(12)3-2-7-4-8(5-14)11(13)15-10(6)7/h2-4H,1H3JTQXUNOKCQNFDL-UHFFFAOYSA-NThis structure indicates a complex arrangement of carbon atoms forming the quinoline ring with substituents that influence its chemical behavior and interactions .
The compound's structural data reveals significant insights into its reactivity and potential interactions with biological systems.
2,5-Dichloro-8-methylquinoline-3-carbonitrile is involved in several types of chemical reactions:
The mechanism of action for 2,5-Dichloro-8-methylquinoline-3-carbonitrile primarily involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or interfere with DNA synthesis, contributing to its observed antimicrobial and anticancer effects. Research is ongoing to elucidate the exact pathways and molecular targets involved in these processes, but its structural characteristics suggest it could interact with various biological macromolecules .
Relevant data indicate that this compound should be handled with care due to its potential health hazards.
2,5-Dichloro-8-methylquinoline-3-carbonitrile has several applications across various scientific domains:
Halogenation of the quinoline nucleus employs electrophilic substitution driven by Lewis acid catalysts. Key agents include:
Regioselectivity is controlled by:
Table 1: Chlorinating Agent Efficiency
| Agent | Temperature (°C) | Yield (%) | By-products |
|---|---|---|---|
| POCl₃ | 110–120 | 88 | <5% |
| PCl₅ | 100 | 75 | 15–20% |
| Cl₂/AlCl₃ | 25–30 | 82 | 8% |
C3-cyano functionalization leverages two primary strategies:1. Rosenmund-von Braun Reaction:- 2,5,8-Trichloroquinoline + CuCN → 3-cyano derivative- Requires high-boiling solvents (e.g., DMF, 150°C) with 70–75% yield [8].2. Solvent-Free Microwave Cyanation:- Uses CuI/phenanthroline catalytic system under microwave irradiation (150°C, 20 min)- Enhances yield to 92% by minimizing thermal decomposition [5].
Critical parameters:
Efficient synthesis integrates halogenation and cyanation via catalytic cascades:
Key advantage: Catalytic regeneration (e.g., Co²⁺/Co³⁺ redox pairs) minimizes reagent consumption [3].
Solvent polarity dictates halogenation efficiency:
Table 2: Solvent Impact on Dichlorination
| Solvent System | Reaction Time (h) | C5 Selectivity (%) |
|---|---|---|
| CCl₄ | 12 | 45 |
| Nitrobenzene | 2 | 92 |
| Chlorobenzene/CCl₄ | 6 | 88 |
Critical process parameters:
Table 3: Temperature-Dependent Yield Profile
| Step | Optimal Temp (°C) | Optimal Time | Max Yield (%) |
|---|---|---|---|
| C5 Chlorination | 180 | 4 h | 91 |
| C3 Cyanation | 150 | 2 h | 89 |
| MW Cyanation | 150 | 20 min | 93 |
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5